molecular formula C19H18N2O4S B2858323 (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 461673-85-8

(2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No.: B2858323
CAS No.: 461673-85-8
M. Wt: 370.42
InChI Key: XSMRCXSWNVUHRK-BOPFTXTBSA-N
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Description

(2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
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Biological Activity

The compound (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific thiazolidinone derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through its functional groups:

  • Thiazolidinone Ring : Provides a framework for biological activity.
  • Substituents : The ethoxy and methoxy groups enhance lipophilicity and may influence receptor interactions.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : They act as inhibitors of key enzymes involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B) and cyclooxygenase (COX) enzymes .
  • Case Studies :
    • A study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa and HT29 cells .
CompoundCell LineIC50 (μM)Mechanism
Compound AHeLa12.5Apoptosis induction
Compound BHT299.8Enzyme inhibition

Antidiabetic Activity

Thiazolidinone derivatives are recognized for their potential in managing diabetes by enhancing insulin sensitivity:

  • Mechanism : They activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
  • Case Studies :
    • One study reported that specific thiazolidinone derivatives improved glucose uptake in insulin-resistant models, demonstrating their potential as therapeutic agents for type 2 diabetes .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been documented against both Gram-positive and Gram-negative bacteria:

  • Mechanism : These compounds disrupt bacterial cell walls or inhibit protein synthesis.
  • Case Studies :
    • A series of synthesized thiazolidinones showed significant antibacterial activity against E. coli and S. aureus, with some derivatives achieving inhibition rates comparable to standard antibiotics .
CompoundBacteriaInhibition Zone (mm)
Compound CE. coli26
Compound DS. aureus24

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by the nature and position of substituents on the thiazolidine ring:

  • Electron-Withdrawing Groups : Increase potency against cancer cells.
  • Hydroxyl Substituents : Enhance solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (2Z,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one?

  • Methodology : The synthesis involves multi-step condensation reactions. Key parameters include:

  • Temperature : Maintain 60–80°C during imine formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for benzylidene intermediate formation .
  • Catalysts : Use triethylamine or pyridine to facilitate cyclization of the thiazolidinone ring .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • Methodology :

  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) verify substituent positions .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 397.1) .
  • X-ray crystallography : Resolves Z-configuration of the benzylidene and imino groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in λmax (UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2). Validate with IC₅₀ values from enzyme inhibition assays .
  • Molecular dynamics (MD) simulations : GROMACS analyzes ligand-protein stability over 100 ns trajectories. Focus on hydrogen bonding between the 4-hydroxyphenyl group and catalytic residues .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Synthesize analogs (e.g., replacing ethoxy with methoxy) and compare IC₅₀ values .
  • Orthogonal assays : Pair microbial growth inhibition (MIC assays) with TNF-α ELISA to decouple antimicrobial and anti-inflammatory effects .

Q. How do substituents (ethoxy, methoxy, hydroxyphenyl) influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Electron-donating effects : Methoxy groups enhance electron density on the benzylidene ring, increasing electrophilic substitution rates (monitored via TLC kinetics) .
  • Comparative studies : Replace 4-ethoxy with 4-methyl to assess steric effects on COX-2 inhibition .

Q. What advanced techniques characterize enantiomeric purity for chiral derivatives?

  • Methodology :

  • Chiral HPLC : Use Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .

Q. How can researchers design predictive models for derivative optimization?

  • Methodology :

  • QSAR modeling : Use MOE or Schrödinger to correlate logP values with cytotoxicity (e.g., CC₅₀ in HeLa cells) .
  • Cheminformatics : Screen virtual libraries (e.g., ZINC20) for analogs with improved solubility (ALOGPS predictions) .

Q. Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CPrevents imine hydrolysis
SolventDMFEnhances cyclization
CatalystTriethylamine85% yield improvement

Table 2 : Comparative Bioactivity of Structural Analogs

AnalogSubstituent ChangeIC₅₀ (COX-2 Inhibition)MIC (E. coli)
Parent CompoundNone12.3 µM64 µg/mL
4-Methoxy DerivativeEthoxy → Methoxy18.7 µM128 µg/mL

Properties

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-25-15-9-4-12(10-16(15)24-2)11-17-18(23)21-19(26-17)20-13-5-7-14(22)8-6-13/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRCXSWNVUHRK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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